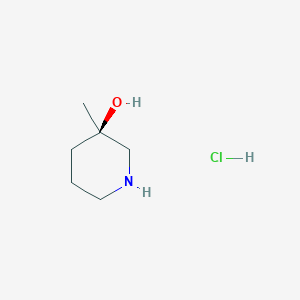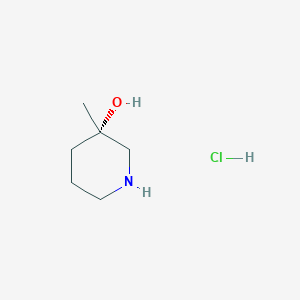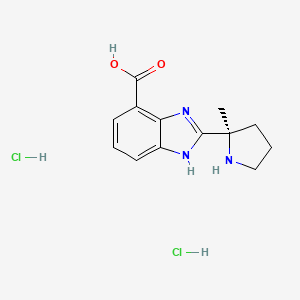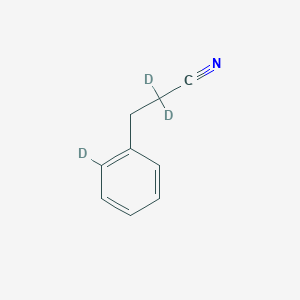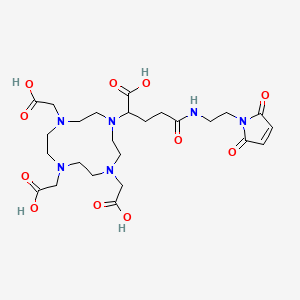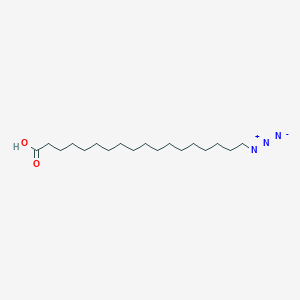
18-Azido-stearic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Azido-stearic acid: is a specialized fatty acid derivative containing an azide group. This compound is primarily used in click chemistry, a class of biocompatible chemical reactions that are highly efficient and specific. The presence of the azide group allows this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), making it a valuable tool in bioconjugation and molecular labeling .
作用机制
Target of Action
The primary target of 18-Azido-stearic acid is N-Myristoyltransferase, an enzyme involved in the process of protein myristoylation . This compound can be used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Click-chemistry .
Mode of Action
This compound interacts with its target by serving as a bioconjugation linker . The azide group in the compound allows for the attachment to other molecules through a process known as Click-chemistry .
Biochemical Pathways
Given its role as a bioconjugation linker, it’s likely that it influences the pathways involving protein myristoylation .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the molecules it is conjugated to. As a bioconjugation linker, it can modify the function and localization of target proteins .
Action Environment
Its stability at room temperature suggests it may be resistant to environmental changes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 18-Azido-stearic acid typically involves the introduction of an azide group into stearic acid. One common method is the conversion of stearic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide. The reaction conditions usually involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions: 18-Azido-stearic acid primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a 1,2,3-triazole ring.
Strain-promoted azide-alkyne cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions:
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN in a suitable solvent.
Major Products: The major products of these reactions are 1,2,3-triazole derivatives, which are stable and can be used for further functionalization or as bioconjugates .
科学研究应用
Chemistry: 18-Azido-stearic acid is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates. Its ability to form stable triazole linkages makes it valuable in the development of new materials and chemical probes .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. It can be incorporated into lipids and proteins, allowing researchers to study cellular processes and protein interactions .
Medicine: The compound is used in the development of drug delivery systems and diagnostic tools. Its biocompatibility and specificity make it suitable for creating targeted therapies and imaging agents .
Industry: this compound is employed in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form strong and stable linkages .
相似化合物的比较
Azido-palmitic acid: Another azide-containing fatty acid used in similar click chemistry applications.
Azido-oleic acid: A monounsaturated fatty acid with an azide group, used for bioconjugation and molecular labeling.
Uniqueness: 18-Azido-stearic acid is unique due to its specific chain length and saturation, which influence its hydrophobicity and reactivity. Compared to other azido fatty acids, it offers a balance of stability and reactivity, making it versatile for various applications.
属性
IUPAC Name |
18-azidooctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGJPRJZWKUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride](/img/structure/B6297549.png)


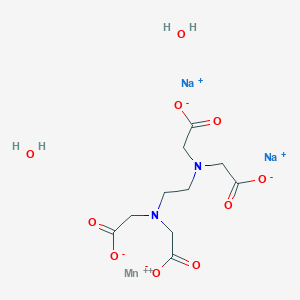
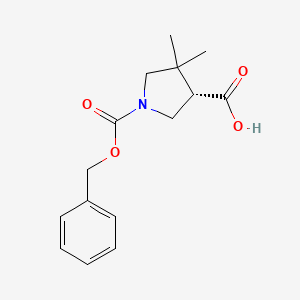
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)
